Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]- is an organic compound characterized by a benzene ring substituted with a methoxy group at the first position and a phenylsulfonylmethyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]- typically involves the following steps:
Methoxylation: Introduction of a methoxy group to the benzene ring.
Sulfonylation: Introduction of a phenylsulfonyl group to the benzene ring.
Methylation: Introduction of a methyl group to the sulfonylated benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and methylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted benzene derivatives.
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron donation, while the phenylsulfonyl group can engage in various interactions with enzymes and receptors. These interactions can modulate biological pathways and influence the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-methoxy-3-methyl-
- Benzene, 1-methoxy-3-ethyl-
- Benzene, 1-methoxy-3-(phenylmethyl)-
Comparison:
- Benzene, 1-methoxy-3-methyl- lacks the sulfonyl group, making it less reactive in certain chemical reactions.
- Benzene, 1-methoxy-3-ethyl- has an ethyl group instead of a phenylsulfonyl group, altering its physical and chemical properties.
- Benzene, 1-methoxy-3-(phenylmethyl)- has a phenylmethyl group instead of a phenylsulfonyl group, affecting its reactivity and potential applications.
Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]- stands out due to the presence of the phenylsulfonyl group, which imparts unique reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
129527-19-1 |
---|---|
Molekularformel |
C14H14O3S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
1-(benzenesulfonylmethyl)-3-methoxybenzene |
InChI |
InChI=1S/C14H14O3S/c1-17-13-7-5-6-12(10-13)11-18(15,16)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
InChI-Schlüssel |
XJWULFNRSQAAII-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.